
(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine
Vue d'ensemble
Description
“(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine” is a chemical compound with the CAS Number: 1019119-63-1 . It has a molecular weight of 172.29 . The compound is also referred to as DMTMM.
Molecular Structure Analysis
The IUPAC name for this compound is N-(3-isothiocyanato-2,2-dimethylpropyl)-N,N-dimethylamine . The InChI code for this compound is 1S/C8H16N2S/c1-8(2,5-9-7-11)6-10(3)4/h5-6H2,1-4H3 .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
- 3-Dimethylamino-2,2-dimethyl-2H-azirine reacts with carbon disulfide to form crystals with a dipolar structure. In solution, the non-dipolar isomeric form is predominantly populated. Various derivatives are obtained from both forms, demonstrating the compound's versatility in chemical synthesis (Chaloupka et al., 1976).
- 2-(1-Chloro-2,2-dimethylpropyl)-1-methyl-1H-imidazole hydrochloride reacts with N,N-dimethylamine, showing potential for serial double nucleophilic addition to the imidazole nucleus. This reaction is significant for understanding electron-excessive and stable aromatic rings (Ohta et al., 2000).
- 3-Chloro-2-isothiocyanato-1-propenyl alkyl(aryl) ketones react with hydroxylamine hydrochloride to produce 3-alkyl(aryl)-5-chloromethylisoxazole. Further treatment with dimethylamine leads to the formation of new heterocyclic compounds (Gadzhily & Aliev, 2002).
Pharmaceutical and Biological Research
- Isothiocyanates, including (3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine derivatives, have been explored as derivatization reagents for amines in liquid chromatography and mass spectrometry. This has implications for drug development and biochemical analysis (Santa, 2010).
Material Science and Engineering
- A study on the synthesis, crystal structure, and theoretical study of 2-(Dimethylamino)-1,3-dithiocyanatopropane, a related compound, has implications for the development of natural insecticides and can inform the synthesis and applications of (3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine in material science (Guan-ping et al., 2011).
Propriétés
IUPAC Name |
3-isothiocyanato-N,N,2,2-tetramethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c1-8(2,5-9-7-11)6-10(3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXFACHOSRRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN=C=S)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isothiocyanato-2,2-dimethylpropyl)dimethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




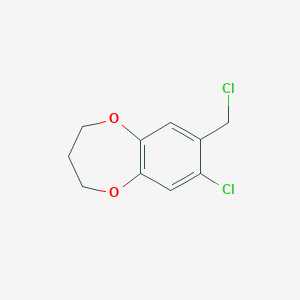
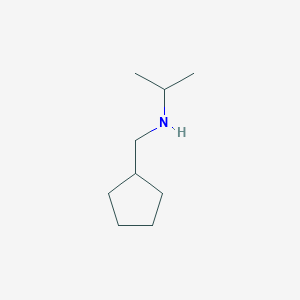
![Methyl 3-[(3-fluorophenyl)amino]propanoate](/img/structure/B1462068.png)


![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462073.png)
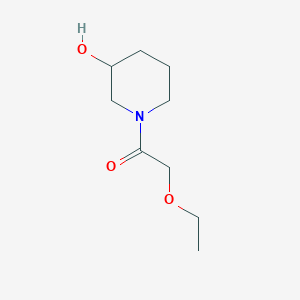
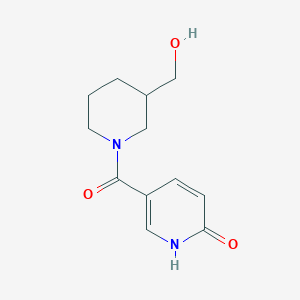
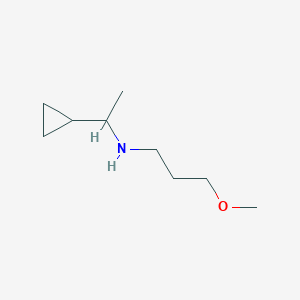
![(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1462081.png)
![N-[(3-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462082.png)

